molecular formula C5H11Cl2N3Pt- B8818032 Azane;chloroplatinum;pyridine;chloride CAS No. 106343-54-8

Azane;chloroplatinum;pyridine;chloride

カタログ番号: B8818032
CAS番号: 106343-54-8
分子量: 379.15 g/mol
InChIキー: ZMPLJOHIJZPUMV-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Mechanism: cis-Diammine(pyridine)chloroplatinum(II) (cDPCP) is a monofunctional platinum(II) complex with the formula cis-[Pt(NH₃)₂(py)Cl]⁺. It features two ammine (azane) ligands, one pyridine ligand, and one chloride ligand. Unlike cisplatin, which forms bifunctional DNA cross-links, cDPCP binds monofunctionally to the N7 atom of guanine, creating a single covalent adduct .

Anticancer Activity: cDPCP exhibits significant anticancer activity in murine models, particularly against colorectal cancers. Its uptake is mediated by organic cation transporters (OCT1 and OCT2), which are highly expressed in colorectal tumors . The monofunctional DNA binding disrupts transcription and evades nucleotide excision repair (NER) less efficiently than cisplatin adducts, prolonging its cytotoxic effects .

特性

CAS番号

106343-54-8

分子式

C5H11Cl2N3Pt-

分子量

379.15 g/mol

IUPAC名

azane;chloroplatinum;pyridine;chloride

InChI

InChI=1S/C5H5N.2ClH.2H3N.Pt/c1-2-4-6-5-3-1;;;;;/h1-5H;2*1H;2*1H3;/q;;;;;+1/p-2

InChIキー

ZMPLJOHIJZPUMV-UHFFFAOYSA-L

正規SMILES

C1=CC=NC=C1.N.N.[Cl-].Cl[Pt]

製品の起源

United States

類似化合物との比較

Structural and DNA-Binding Differences

Compound Structure DNA Binding Repair Efficiency (NER)
cDPCP Monofunctional, pyridine ligand Single guanine adduct Low (slower repair)
Cisplatin Bifunctional, two NH₃ ligands 1,2-intrastrand cross-links High (rapid repair)
Oxaliplatin Bifunctional, DACH ligand 1,2-intrastrand cross-links Moderate
LH1/LH2 (monofunctional) Tris(3-hydroxypyridine) or imidazole Monofunctional adducts Not reported

Key Findings :

  • cDPCP’s monofunctional adduct induces DNA distortion similar to cisplatin’s cross-links but with reduced steric hindrance .

Transport Mechanisms and Cellular Uptake

Compound Primary Transporters Tumor Selectivity Resistance Mechanisms
cDPCP OCT1, OCT2 Colorectal, hepatic cancers Reduced OCT expression
Cisplatin CTR1, OCT3 (minor) Testicular, ovarian cancers CTR1 downregulation
Oxaliplatin OCT1, OCT2 Colorectal cancers OCT deficiency
LH6 Passive diffusion (hydrophobic) Ovarian cancers Efflux pumps

Key Findings :

  • cDPCP and oxaliplatin share OCT1/2 dependence, but cisplatin relies on copper transporters (CTR1), explaining its inefficacy in colorectal cancers .
  • OCT1-knockout mice show 50% lower cDPCP accumulation in the liver and reduced toxicity, underscoring transporter-dependent pharmacokinetics .

Toxicity and Pharmacokinetics

Parameter cDPCP Cisplatin Oxaliplatin
Nephrotoxicity Low High Moderate
Neurotoxicity Not reported Moderate High
Plasma Half-Life ~2.5 hours (mice) ~30 minutes ~40 hours


Key Findings :

  • cDPCP’s cationic structure limits renal accumulation, reducing nephrotoxicity compared to cisplatin .
  • In mice, cDPCP’s AUC (area under the curve) in tumors is 3-fold higher than in plasma, indicating favorable tumor targeting .

Combination Therapies and Resistance Profiles

Compound Synergistic Agents Resistance Reversal Potential
cDPCP Genistein, curcumin High in OCT-expressing tumors
Cisplatin Paclitaxel, 5-FU Low (cross-resistance common)
LH6 Quercetin High in A2780(cisR) cells

Key Findings :

  • cDPCP combined with genistein increases platinum-DNA adducts by 40% in resistant ovarian cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。